molecular formula C11H12N2O4 B11462971 N-cyclopropyl-4-methoxy-3-nitrobenzamide

N-cyclopropyl-4-methoxy-3-nitrobenzamide

Cat. No.: B11462971
M. Wt: 236.22 g/mol
InChI Key: ORHBVMYAXBQZJE-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4-methoxy-3-nitrobenzamide is a nitroaromatic benzamide derivative characterized by a cyclopropylamine substituent attached to the benzamide core. Its molecular formula is C₁₁H₁₂N₂O₄, with key functional groups including a benzamide backbone, a nitro (-NO₂) group at the 3-position, a methoxy (-OCH₃) group at the 4-position, and a cyclopropyl ring linked to the amide nitrogen.

Properties

IUPAC Name

N-cyclopropyl-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-17-10-5-2-7(6-9(10)13(15)16)11(14)12-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHBVMYAXBQZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-methoxy-3-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 4-methoxybenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the third position.

    Cyclopropylation: The nitro-substituted intermediate is then subjected to cyclopropylation using cyclopropylamine under suitable conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: N-cyclopropyl-4-methoxy-3-nitrobenzamide can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium ethoxide or potassium tert-butoxide can be used for this purpose.

    Oxidation: The compound can also undergo oxidation reactions, where the methoxy group is oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate.

Major Products Formed:

    Reduction: N-cyclopropyl-4-methoxy-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-cyclopropyl-4-carboxy-3-nitrobenzamide.

Scientific Research Applications

Chemistry: N-cyclopropyl-4-methoxy-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the effects of nitro and methoxy substituents on biological activity. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure can be modified to create derivatives with specific biological activities, such as anti-inflammatory or antimicrobial properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect enzyme activity, receptor binding, and other biochemical processes. The cyclopropyl group may also play a role in stabilizing the compound’s conformation and enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

4-Methoxy-3-nitrobenzenesulfonamide (EC 245-340-2)

  • Molecular Formula : C₇H₈N₂O₅S
  • Key Differences : Replaces the benzamide group with a sulfonamide (-SO₂NH₂) moiety and lacks the cyclopropyl substituent.
  • Implications: Sulfonamides are historically associated with antimicrobial activity, while benzamides often exhibit kinase or protease inhibition.

N-Cyclopropyl-6-chloro-N'-isopropyl-1,3,5-triazine-2,4-diamine (EC 245-339-7)

  • Molecular Formula : C₉H₁₄ClN₅
  • Key Differences : Features a triazine core instead of a benzene ring, with chloro and isopropyl substituents.
  • Implications : Triazines are commonly used in herbicides (e.g., atrazine), suggesting divergent applications compared to nitroaromatic benzamides. The cyclopropyl group here may enhance metabolic stability .

(4-Acetyl-4-phenylpiperidin-1-yl)-4-methylbenzenesulfonate (EC 245-341-8)

  • Molecular Formula: C₂₀H₂₃NO₃S
  • Key Differences : A sulfonate ester with a piperidine-acetylphenyl scaffold, lacking nitro or methoxy groups.
  • Implications : Sulfonates are often prodrugs or enzyme inhibitors, but the absence of nitro groups reduces redox activity .

Comparative Data Table

Compound Name Molecular Formula EC Number Core Structure Key Functional Groups Potential Applications
N-cyclopropyl-4-methoxy-3-nitrobenzamide C₁₁H₁₂N₂O₄ Not provided Benzamide Nitro, methoxy, cyclopropylamide Enzyme inhibition (speculative)
4-Methoxy-3-nitrobenzenesulfonamide C₇H₈N₂O₅S 245-340-2 Sulfonamide Nitro, methoxy, sulfonamide Antimicrobial agents
N-Cyclopropyl-6-chloro-N'-isopropyl-triazine C₉H₁₄ClN₅ 245-339-7 Triazine Chloro, isopropyl, cyclopropylamine Herbicides, metabolic modulators
(4-Acetyl-4-phenylpiperidin-1-yl)-toluene sulfonate C₂₀H₂₃NO₃S 245-341-8 Sulfonate Acetyl, phenylpiperidine, methyl sulfonate Prodrug development

Research Findings and Limitations

  • Nitroaromatic Compounds : The nitro group in this compound may confer redox activity, similar to nitrofurans or nitroimidazoles used in antiparasitic drugs. However, the methoxy group could reduce reactivity compared to unsubstituted nitrobenzenes.
  • Cyclopropyl Impact : The cyclopropyl moiety may enhance metabolic stability by resisting oxidative degradation, a feature observed in cyclopropyl-containing drugs like ciprofloxacin .
  • Data Gaps: No direct studies on solubility, toxicity, or synthesis yields are available for the target compound. Comparisons rely on structural extrapolation and EC-indexed analogs.

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